3-Ethyl-2-hydroxy-N-methylbenzamide
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Overview
Description
3-Ethyl-2-hydroxy-N-methylbenzamide is an organic compound belonging to the benzamide class Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-hydroxy-N-methylbenzamide typically involves the condensation of 3-ethyl-2-hydroxybenzoic acid with N-methylamine. This reaction can be catalyzed by various agents, including Lewis acids or acidic ionic liquids. The reaction is usually carried out under mild conditions, often involving ultrasonic irradiation to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of benzamides, including this compound, often employs high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acids, is common to ensure high efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated benzamides.
Scientific Research Applications
3-Ethyl-2-hydroxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-hydroxy-N-methylbenzamide involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
- 3-Hydroxy-N-methylbenzamide
- N,N-Diethyl-3-methylbenzamide (DEET)
- 2,3-Dimethoxybenzamide
Comparison: 3-Ethyl-2-hydroxy-N-methylbenzamide is unique due to the presence of both an ethyl group and a hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties compared to other benzamides. For instance, the presence of the hydroxyl group enhances its potential for hydrogen bonding, while the ethyl group increases its hydrophobicity, affecting its solubility and interaction with biological membranes .
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-ethyl-2-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C10H13NO2/c1-3-7-5-4-6-8(9(7)12)10(13)11-2/h4-6,12H,3H2,1-2H3,(H,11,13) |
InChI Key |
GRJHCKXXQYPCEX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)C(=O)NC)O |
Origin of Product |
United States |
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